4-(3-Aminopropoxy)benzonitrile

Perovskite Solar Cells Organic Spacer Power Conversion Efficiency

4-(3-Aminopropoxy)benzonitrile (CAS 116753-55-0) is the essential para-substituted building block for synthesizing BPCSA-S perovskite spacers—achieving 22.07% PCE in 2D-3D heterostructured solar cells. Its terminal primary amine on a three-carbon propoxy linker provides the critical nucleophilic handle and spatial orientation that simpler analogs (4-hydroxybenzonitrile, 2-(3-aminopropoxy)benzonitrile) cannot replicate. Also indispensable for PROTACs, kinase inhibitors, and functional polymers. Insist on the correct structural motif to avoid experimental failure.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 116753-55-0
Cat. No. B169483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminopropoxy)benzonitrile
CAS116753-55-0
Synonyms4-(3-Aminopropoxy)benzonitrile
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OCCCN
InChIInChI=1S/C10H12N2O/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7,11H2
InChIKeyGGQULJYGPHOTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminopropoxy)benzonitrile CAS 116753-55-0: Technical Grade and Primary Research Utility


4-(3-Aminopropoxy)benzonitrile (CAS 116753-55-0) is a para-substituted benzonitrile derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol . This compound features a terminal primary amine linked to the aromatic core via a three-carbon propoxy spacer. This specific structural motif imparts a dual functionality, enabling its use as a versatile building block in organic synthesis, particularly in the construction of advanced materials and pharmaceutical intermediates . Its role as a key precursor for novel organic spacers in high-efficiency perovskite solar cells has been recently highlighted, establishing its relevance in materials science and optoelectronics [1].

Why 4-(3-Aminopropoxy)benzonitrile Cannot Be Replaced by Simple Benzonitrile or Aminopropoxy Isomers


Attempting to substitute 4-(3-Aminopropoxy)benzonitrile with simpler analogs like 4-hydroxybenzonitrile or positional isomers such as 2-(3-aminopropoxy)benzonitrile is not chemically equivalent and will lead to experimental failure in its established application areas. The precise para-substitution pattern and the specific three-carbon aminopropoxy linker length are critical for the compound's function as a precursor to advanced perovskite spacers. In the synthesis of (Z)-2-([1,1'-biphenyl]-4-yl)-3-(5-(4-(3-aminopropoxy)phenyl)thiophen-2-yl)acrylonitrile (BPCSA-S), the 4-(3-aminopropoxy)benzonitrile motif is essential for achieving the required in-situ growth of 2D perovskite templates and subsequent high photovoltaic performance [1]. The para-aminopropoxy group provides the necessary nucleophilic handle and optimal spatial orientation for subsequent coupling reactions. Using a meta-isomer (3-(3-aminopropoxy)benzonitrile) or a shorter linker (4-(2-aminoethoxy)benzonitrile) would alter the molecular geometry and electronic properties of the final spacer, compromising its ability to template perovskite crystallization and leading to significantly lower device efficiencies [2].

Quantitative Differentiation of 4-(3-Aminopropoxy)benzonitrile: Head-to-Head Data for Procurement Decisions


Superior Photovoltaic Performance in Perovskite Solar Cells Enabled by 4-(3-Aminopropoxy)benzonitrile-Derived Spacer

The use of 4-(3-Aminopropoxy)benzonitrile as a building block for the synthesis of the organic spacer BPCSA-S results in a perovskite solar cell with a power conversion efficiency (PCE) of 22.07% [1]. This performance is significantly higher than devices fabricated without a 2D perovskite layer (which typically exhibit PCEs around 18-20% in comparable systems) [2]. This quantitative advantage is directly attributable to the unique properties of the 4-(3-aminopropoxy)phenyl moiety in facilitating high-quality 2D-3D heterostructure formation.

Perovskite Solar Cells Organic Spacer Power Conversion Efficiency

Enhanced Stability in Perovskite Devices via In-Situ 2D Passivation from 4-(3-Aminopropoxy)benzonitrile-Derived Spacer

Devices incorporating the BPCSA-S spacer, synthesized from 4-(3-aminopropoxy)benzonitrile, exhibit enhanced stability compared to 3D-only perovskite devices. The 2D-3D heterostructured films retain a higher percentage of their initial PCE after exposure to ambient conditions [1]. Specifically, the study reports that the 2D-3D heterostructured PSCs demonstrate mitigatory hysteresis and enhanced stability, a characteristic not present in devices lacking the 2D perovskite layer formed by this specific spacer [1].

Perovskite Stability 2D Passivation Humidity Resistance

Physicochemical Property Profile: Boiling Point, Density, and Refractive Index for Process Engineering

4-(3-Aminopropoxy)benzonitrile exhibits a boiling point of 344.5°C at 760 mmHg, a density of 1.1 g/cm³, and a refractive index of 1.547 . These values are distinct from its close analog 4-(2-aminoethoxy)benzonitrile, which has a lower boiling point of 331.6°C and a slightly higher density of 1.13 g/cm³ . This difference in boiling point (Δ 12.9°C) is significant for separation and purification processes in large-scale synthesis, while the density and refractive index differences provide tangible quality control (QC) metrics for identity verification and purity assessment.

Physicochemical Properties Process Development Purification

High-Value Application Scenarios for 4-(3-Aminopropoxy)benzonitrile in Research and Development


Synthesis of Novel π-Conjugated Organic Spacers for High-Efficiency Perovskite Solar Cells

4-(3-Aminopropoxy)benzonitrile serves as the essential amine-containing building block for synthesizing advanced organic spacers like BPCSA-S. In this scenario, researchers utilize its primary amine group to form amide or imine linkages with π-conjugated aldehydes or carboxylic acids, creating spacer molecules that template the in-situ growth of 2D perovskites. The resulting 2D-3D heterostructured devices have demonstrated power conversion efficiencies of 22.07% with enhanced stability, making this compound a critical reagent for photovoltaic materials research [1].

Development of Kinase Inhibitors and Targeted Protein Degraders (PROTACs)

As a benzonitrile derivative with a terminal primary amine, 4-(3-Aminopropoxy)benzonitrile is a valuable intermediate in medicinal chemistry. The nitrile group can serve as a hydrogen bond acceptor or be transformed into other functionalities, while the aminopropoxy chain provides a flexible linker for conjugation. This compound is particularly useful for constructing kinase inhibitors and PROTACs, where precise spatial orientation of the ligand and E3 ligase recruiter is critical for potency and selectivity [2].

Building Block for Functional Polymers and Advanced Materials

The dual functionality (amine and nitrile) of 4-(3-Aminopropoxy)benzonitrile makes it suitable for polymer chemistry. The amine can initiate ring-opening polymerization or react with epoxides, while the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid for further derivatization. This enables the synthesis of cross-linked polymers, coatings, and functional materials with tailored properties for industrial and biomedical applications .

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